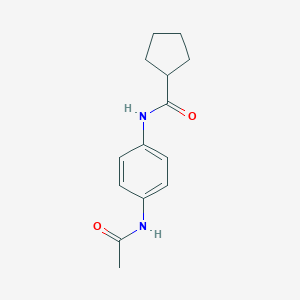
N-(4-acetamidophenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and a phenyl ring substituted with an acetylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetylaminophenylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, solvents, and purification techniques to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclopentane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- can be compared with similar compounds such as:
Cyclopentanecarboxamide, N-(4-(aminophenyl)-): This compound lacks the acetyl group, which can significantly alter its chemical reactivity and biological activity.
Cyclohexanecarboxamide, N-(4-(acetylamino)phenyl)-: The substitution of the cyclopentane ring with a cyclohexane ring can affect the compound’s steric properties and interactions with molecular targets.
The uniqueness of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)15-12-6-8-13(9-7-12)16-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
FMIUBAFYPMIGKY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dibromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B311303.png)




![N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B311309.png)







